
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a benzyl group, an oxazole ring, and a dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120 °C . Another approach involves the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclizations .
Industrial Production Methods
Industrial production of this compound may involve electrosynthesis, which is a greener and more sustainable method. Electrosynthesis allows for the efficient preparation of amides, including this compound, by utilizing electrochemical conditions .
化学反应分析
Types of Reactions
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and α-oxocarboxylic acids. Reaction conditions typically involve temperatures ranging from 80–120 °C and catalyst loadings as low as 10 mol% .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the acylation of amines using esters as the acyl source can yield various acetamide products .
科学研究应用
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical processes and interactions with enzymes and proteins.
Industry: It is used in the manufacturing of pharmaceuticals, plastics, and pesticides.
作用机制
The mechanism of action of N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide primarily revolves around its ability to interact with various molecular structures. As an amide, it can form hydrogen bonds, influencing its solubility and interaction with other compounds. Its solubility in water and ability to disrupt the structural integrity of certain proteins and enzymes make it a compound of interest in biochemical research . Derivatives of this compound have shown promising activity in inhibiting certain enzymes linked to diseases .
相似化合物的比较
Similar Compounds
N-phenylacetamide: A member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a phenyl group.
Naryl-2-(N-disubstituted) acetamide compounds: These compounds have potential as inhibitors for neurodegenerative enzymes and exhibit unique structural properties.
Uniqueness
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is unique due to its specific structure, which includes a benzyl group, an oxazole ring, and a dimethylpropyl group
属性
分子式 |
C17H24N2O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-[(1S)-1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide |
InChI |
InChI=1S/C17H24N2O2/c1-12(20)18-15(17(2,3)4)16-19-14(11-21-16)10-13-8-6-5-7-9-13/h5-9,14-15H,10-11H2,1-4H3,(H,18,20)/t14-,15+/m0/s1 |
InChI 键 |
QBWYBXQVVVSUFN-LSDHHAIUSA-N |
手性 SMILES |
CC(=O)N[C@H](C1=N[C@H](CO1)CC2=CC=CC=C2)C(C)(C)C |
规范 SMILES |
CC(=O)NC(C1=NC(CO1)CC2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


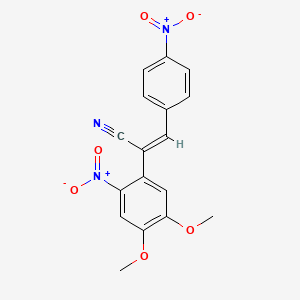
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
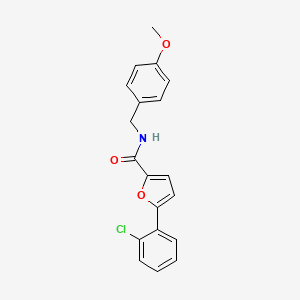
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
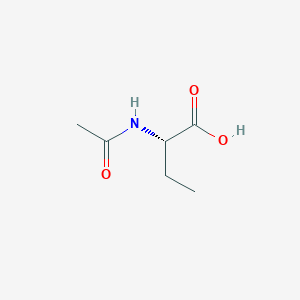

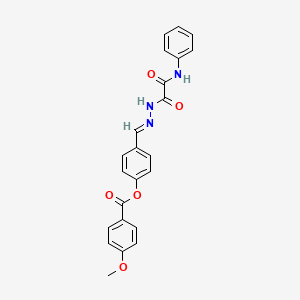

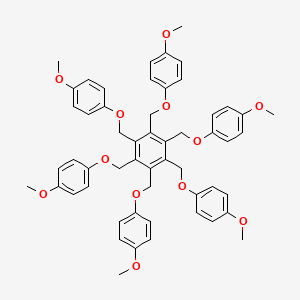
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)

